molecular formula C13H19N3O4 B14848911 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid

4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid

Cat. No.: B14848911
M. Wt: 281.31 g/mol
InChI Key: NOJVQVLKKWUCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives. These compounds have a (-NH2) group attached to the gamma carbon atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .

Preparation Methods

The synthesis of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves several steps. One common method includes the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected amine can then be further reacted with other reagents to form the desired compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-((tert-butoxycarbonyl)amino)ethyl)nicotinic acid involves the protection and deprotection of the amino group. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amino group from unwanted reactions during subsequent synthetic steps . The Boc group can be removed using acids such as trifluoroacetic acid, regenerating the free amine .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

4-amino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-7-5-9-10(11(17)18)8(14)4-6-15-9/h4,6H,5,7H2,1-3H3,(H2,14,15)(H,16,19)(H,17,18)

InChI Key

NOJVQVLKKWUCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=CC(=C1C(=O)O)N

Origin of Product

United States

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